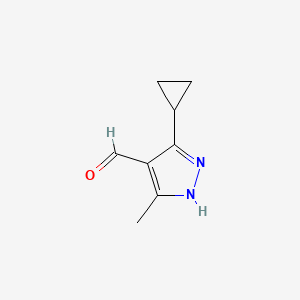
3-cyclopropyl-5-methyl-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
“3-cyclopropyl-5-methyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is a pyrazole-based compound used in various fields of research such as medicine, agricultural chemistry, and materials .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a cyclopropyl group and a methyl group attached to the pyrazole ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Heterocyclic Chemistry
Pyrazole derivatives are recognized for their utility in synthesizing a wide range of heterocyclic compounds. For instance, 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones and their derivatives serve as valuable building blocks in creating diverse heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Such compounds find applications in dye synthesis and heterocyclic chemistry due to their unique reactivity, which facilitates mild reaction conditions for generating cynomethylene dyes from various precursors (Gomaa & Ali, 2020).
Advanced Organic Synthesis
Pyrazoline derivatives, particularly those with hexasubstitution, have been explored for their capacity to facilitate the synthesis of complex organic structures. The thermolysis of these derivatives enables the straightforward production of hexasubstituted cyclopropanes, demonstrating the versatility of pyrazoline-based compounds in organic synthesis (Baumstark et al., 2013).
Catalysis and Green Chemistry
In the realm of green chemistry, pyrazoline derivatives have been utilized in the development of organocatalytic approaches for synthesizing tetrahydrobenzo[b]pyrans. These compounds are of significant interest due to their presence in many natural products and pharmaceuticals. The use of organocatalysts in the synthesis of these heterocycles underlines the commitment to environmentally friendly solvent systems and the pursuit of less toxic reagents (Kiyani, 2018).
Medicinal Chemistry and Drug Discovery
Pyrazole derivatives are prominently featured in medicinal chemistry due to their pharmacological properties. They have been extensively studied for their anticancer, antimicrobial, and anti-inflammatory activities, among others. This highlights the potential of pyrazole and its derivatives, including compounds like "3-cyclopropyl-5-methyl-1H-pyrazole-4-carbaldehyde," in the discovery and development of new therapeutic agents (Dar & Shamsuzzaman, 2015; Ray et al., 2022).
Wirkmechanismus
The mechanism of action of “3-cyclopropyl-5-methyl-1H-pyrazole-4-carbaldehyde” is not specified in the available literature. Pyrazole compounds, in general, are known to exhibit a wide range of biological activities, but the specific mechanisms often depend on the exact structure and functional groups present in the compound .
Safety and Hazards
Zukünftige Richtungen
Pyrazole compounds, including “3-cyclopropyl-5-methyl-1H-pyrazole-4-carbaldehyde”, have potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research could focus on exploring these applications further, as well as developing more efficient synthesis methods for this and related compounds.
Eigenschaften
IUPAC Name |
3-cyclopropyl-5-methyl-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-7(4-11)8(10-9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLELSEBLOZXHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2CC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


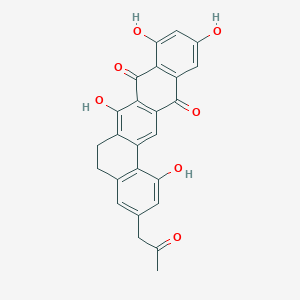
![6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482313.png)
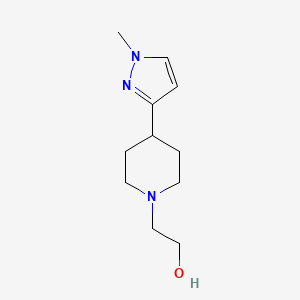
![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482317.png)
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482318.png)
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482319.png)
![3-[2-(tert-butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]propanoic acid](/img/structure/B1482322.png)
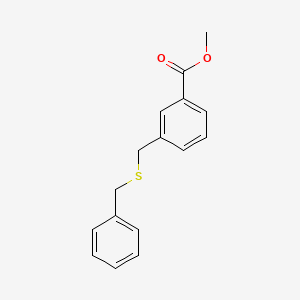
![7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482324.png)
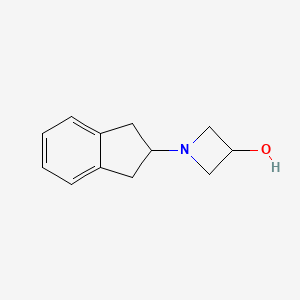

![Methyl 8-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1482330.png)


